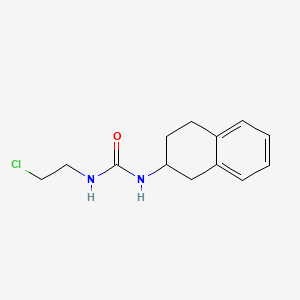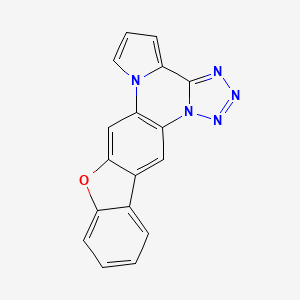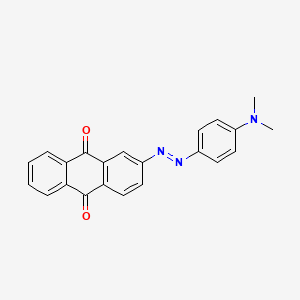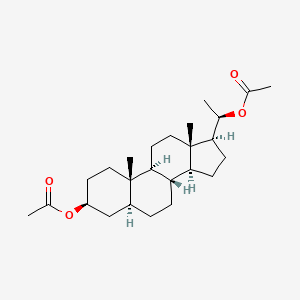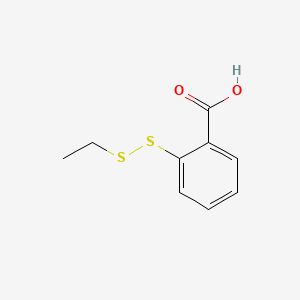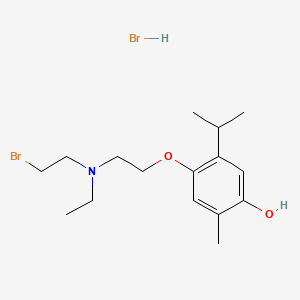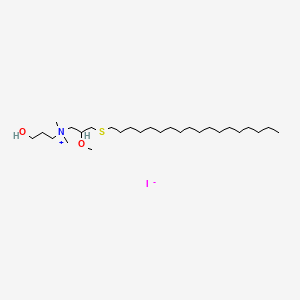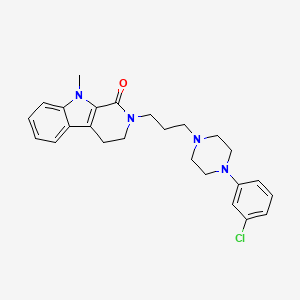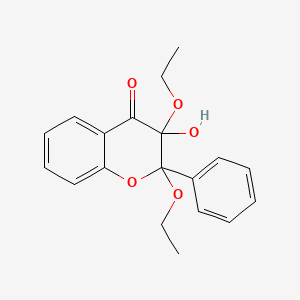![molecular formula C15H14INSn B12805667 3-[Iodo(diphenyl)stannyl]propanenitrile CAS No. 6788-69-8](/img/structure/B12805667.png)
3-[Iodo(diphenyl)stannyl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC 227351 typically involves the reaction of diphenylstannane with iodine and acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Ph}_2\text{SnH}_2 + \text{I}_2 + \text{CH}_2\text{CHCN} \rightarrow \text{Ph}_2\text{SnI}(\text{CH}_2\text{CH}_2\text{CN}) ]
Industrial Production Methods: Industrial production of NSC 227351 may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: NSC 227351 can undergo various chemical reactions, including:
Oxidation: The tin center can be oxidized to higher oxidation states.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, or phosphines.
Major Products Formed:
Oxidation: Formation of organotin oxides.
Reduction: Formation of 3-(aminodiphenylstannyl)propanenitrile.
Substitution: Formation of various substituted organotin compounds.
Aplicaciones Científicas De Investigación
NSC 227351 has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of materials with unique properties, such as catalysts and polymers.
Mecanismo De Acción
The mechanism of action of NSC 227351 involves its interaction with biological molecules. The iodine and tin atoms in the compound can form bonds with various biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.
Comparación Con Compuestos Similares
- 3-(Bromodiphenylstannyl)propanenitrile
- 3-(Chlorodiphenylstannyl)propanenitrile
- 3-(Fluorodiphenylstannyl)propanenitrile
Comparison: NSC 227351 is unique due to the presence of the iodine atom, which can confer different reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and different electronic properties can influence the compound’s interaction with biological targets and its overall stability.
Propiedades
Número CAS |
6788-69-8 |
|---|---|
Fórmula molecular |
C15H14INSn |
Peso molecular |
453.89 g/mol |
Nombre IUPAC |
3-[iodo(diphenyl)stannyl]propanenitrile |
InChI |
InChI=1S/2C6H5.C3H4N.HI.Sn/c2*1-2-4-6-5-3-1;1-2-3-4;;/h2*1-5H;1-2H2;1H;/q;;;;+1/p-1 |
Clave InChI |
UUPZVYKTUTVCIY-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[Sn](CCC#N)(C2=CC=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



